Sodium (4-cyanophenyl)methanesulfinate
Description
Properties
Molecular Formula |
C8H6NNaO2S |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;(4-cyanophenyl)methanesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c9-5-7-1-3-8(4-2-7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1 |
InChI Key |
ZZYXFYLLUVLLEO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 4 Cyanophenyl Methanesulfinate and Analogous Sulfinate Salts
Established Synthetic Pathways for Sodium Methanesulfinate (B1228633) and Related Sulfinates
Traditional synthetic routes to sodium sulfinates are well-established, offering reliable and scalable methods for their preparation from readily available starting materials. These pathways include neutralization of the corresponding sulfinic acids, reduction of sulfonyl halides, oxidation of sulfur compounds in lower oxidation states, and specialized photolytic reactions.
Neutralization Reactions of Sulfinic Acids
One of the most direct methods for preparing a sulfinate salt is the neutralization of the corresponding sulfinic acid with a suitable base. Sulfinic acids, with the general formula RSO(OH), are typically more acidic than carboxylic acids. wikipedia.org However, they are often unstable and can disproportionate. wikipedia.org For this reason, they are frequently generated in situ and immediately neutralized. wikipedia.org
The synthesis of Sodium (4-cyanophenyl)methanesulfinate would begin with the preparation of (4-cyanophenyl)methanesulfinic acid. This precursor can then be treated with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous or alcoholic solution to yield the target salt. The general reaction is as follows:
RSO₂H + NaOH → RSO₂Na + H₂O
This method is straightforward but depends on the accessibility and stability of the free sulfinic acid. wikipedia.org
Reduction of Sulfonyl Halides (e.g., Methanesulfonyl Chloride)
A widely used and highly effective method for synthesizing sodium sulfinates is the reduction of the corresponding sulfonyl halide, typically a sulfonyl chloride (RSO₂Cl). nih.govresearchgate.net This approach is advantageous because sulfonyl chlorides are often commercially available or can be readily prepared. nih.gov A variety of reducing agents can be employed for this transformation.
A common and cost-effective method involves using sodium sulfite (B76179) (Na₂SO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) as the reducing agent, often in the presence of a base like sodium bicarbonate to neutralize the acidic byproducts. nih.govguidechem.comorgsyn.org For instance, sodium methanesulfinate is synthesized by reacting methanesulfonyl chloride with sodium sulfite or sodium metabisulfite in an aqueous solution. guidechem.comorgsyn.org The reaction with sodium sulfite proceeds as follows:
RSO₂Cl + Na₂SO₃ + H₂O → RSO₂Na + NaCl + H₂SO₄
To prepare this compound, the precursor (4-cyanophenyl)methanesulfonyl chloride would be reduced under similar conditions. Other reducing systems, such as zinc dust with sodium carbonate or hydrazine (B178648) hydrate, have also been proven effective for this conversion. nih.govchemicalbook.com
| Reducing Agent | Typical Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| Sodium Sulfite (Na₂SO₃) / Sodium Bicarbonate | Aqueous solution, 70–80 °C | Common, inexpensive reagents | nih.gov |
| Sodium Metabisulfite (Na₂S₂O₅) / Sodium Hydroxide | Aqueous solution, 60–65 °C, pH 8-9 | Cost-effective, higher solubility than Na₂SO₃ | guidechem.com |
| Zinc Dust / Sodium Carbonate | Aqueous solution | Straightforward reduction | nih.gov |
| Hydrazine Hydrate / Sodium Carbonate | Aqueous solution, 30-60 °C | Effective for various substituted sulfonyl chlorides | chemicalbook.com |
Oxidative Routes from Thioethers and Sulfides
The controlled oxidation of thioethers (sulfides) presents another pathway to sulfinates. This method requires careful selection of the oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding sulfone (RSO₂R'). rsc.org While various oxidants like hydrogen peroxide can be used, achieving selectivity for the sulfinate (or the intermediate sulfoxide) can be challenging. google.com
Recent methodologies have focused on developing catalytic systems that allow for the selective oxidation of thioethers. For example, specific polyoxomolybdate catalysts have shown high efficiency in converting methyl phenyl sulfides to sulfoxides with high selectivity, demonstrating the potential for controlled oxidation. rsc.org A subsequent, carefully managed oxidation step could theoretically yield the sulfinate. However, direct, high-yield synthesis of sulfinates from thioethers remains a less common approach compared to the reduction of sulfonyl chlorides due to the challenge of controlling the oxidation state. rsc.org
Photolytic Decarboxylation Approaches
Photochemical methods offer a modern alternative for generating sulfonyl compounds. One such approach involves the photoinduced decarboxylative sulfonylation of carboxylic acids. nih.govfigshare.com While this specific reaction is often used to synthesize sulfones, the underlying principle of generating a radical species from a carboxylic acid which can then react with a sulfur source is relevant. nih.govresearchgate.net
A related strategy involves the photocatalytic conversion of carboxylic acids directly to sulfinates. researchgate.net This process avoids the need for pre-functionalization of the starting material. nih.gov For example, a photocatalytic system can enable the direct decarboxylative conversion of carboxylic acids to sulfinates in a one-step process. researchgate.net Another innovative photoredox method allows for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, overcoming the challenge of over-oxidation that can occur with other methods. domainex.co.uk These photolytic approaches represent a milder, more advanced route to sulfinate synthesis. domainex.co.uknih.gov
Advanced Electrochemical Synthesis Protocols
Electrosynthesis has emerged as a powerful and environmentally friendly tool in organic chemistry, offering alternative pathways that often avoid harsh reagents and operate under mild conditions. rsc.orgresearchgate.net The generation of sulfinate salts is one area where electrochemical methods have shown significant promise.
Direct Electrochemical Generation of Sulfinate Salts
Electrochemical methods can be employed for the direct synthesis of sulfinate salts through various transformations. These protocols often involve the anodic oxidation or cathodic reduction of suitable sulfur-containing precursors. For example, the electrochemical oxidative amination of sodium sulfinates to form sulfonamides has been well-documented, highlighting the electrochemical reactivity of the sulfinate moiety. nih.govacs.org
A key application of electrosynthesis is in the formation of sulfones from sodium sulfinates and olefins, which proceeds via the electrochemical generation of a sulfonyl radical. organic-chemistry.org The reaction is typically conducted in an undivided cell with graphite (B72142) electrodes, avoiding the need for chemical oxidants. organic-chemistry.org Mechanistic studies suggest that the sulfonyl radical is formed through direct oxidation at the anode. organic-chemistry.org This principle can be adapted for the synthesis of the sulfinate itself. For instance, the electrochemical reduction of sulfonyl chlorides can provide a clean and efficient route to the corresponding sulfinate salt. Similarly, electrochemical methods can facilitate the reaction between organic halides and a sulfur dioxide source, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to generate sulfinates. nih.gov These advanced protocols offer a green and efficient alternative to traditional synthetic methods. rsc.org
| Parameter | Description | Example/Significance | Reference |
|---|---|---|---|
| Electrode Material | The material of the anode and cathode (e.g., graphite, platinum). | Graphite carbon electrodes are common and cost-effective. | organic-chemistry.org |
| Cell Type | Divided or undivided cell configuration. | Undivided cells offer simpler setup. | organic-chemistry.org |
| Electrolyte | A salt added to ensure conductivity of the solution. | Sodium iodide (NaI) can serve as both an electrolyte and a redox mediator. | organic-chemistry.org |
| Solvent System | The solvent used for the reaction. | Mixed solvents like acetonitrile/water can optimize solubility and conductivity. | organic-chemistry.org |
| Current/Potential | Constant current (galvanostatic) or constant potential (potentiostatic) mode. | Constant current is often used for its simplicity and scalability. | organic-chemistry.org |
Oxidative Esterification and Sulfone Formation from Precursors
The synthesis of sulfinate esters and sulfones from various precursors represents a cornerstone in organosulfur chemistry. Oxidative esterification, particularly of thiols, provides a direct route to sulfinate esters. rsc.org Concurrently, sulfinate salts, such as this compound, are well-established precursors for the formation of sulfones, which are organosulfur compounds containing a sulfonyl group attached to two carbon atoms. wikipedia.orgthieme-connect.com
One common method for preparing sulfones is through the oxidation of thioethers, where sulfoxides act as intermediates. wikipedia.org Another significant pathway is the alkylation of sulfinate salts. thieme-connect.com Sulfinic acid salts are effective precursors for sulfones, reacting with electrophiles like alkyl halides. thieme-connect.com However, the availability of specific sulfinate salts can be a limitation for this approach. thieme-connect.com
Recent advancements have focused on more direct and efficient methods. For instance, a facile method involves the synthesis of sulfinate esters from aryl iodides through the direct oxidation of thioester intermediates. rsc.org This two-step process, involving copper-catalyzed thiolation followed by oxidation with N-bromosuccinimide (NBS) in an alcohol, allows for the creation of a wide array of sulfinate esters from readily available materials. rsc.org The oxidation of the thioester to the sulfinate ester can be controlled by the amount of NBS used; an excess can lead to overoxidation, forming a sulfonate ester. rsc.org
Electrochemical methods have also been developed for the oxidative esterification of thiols with alcohols. A nickel-catalyzed process using an undivided cell with graphite and nickel electrodes allows for the synthesis of various sulfinate esters in moderate to excellent yields under mild conditions. acs.orgnih.gov This electrochemical approach demonstrates greater selectivity compared to some aerobic oxidation methods, which can produce uncontrollable thiosulfonate side products. nih.gov
The following table summarizes the yields of various sulfinate esters synthesized via the electrochemical oxidative esterification of 4-methylbenzenethiol (B89573) with different alcohols. nih.gov
| Alcohol | Product | Yield (%) |
|---|---|---|
| Methanol | Methyl 4-methylbenzenesulfinate (B2793641) (3a) | 85 |
| Ethanol | Ethyl 4-methylbenzenesulfinate (3b) | 92 |
| Propan-1-ol | Propyl 4-methylbenzenesulfinate (3c) | 95 |
| Butan-1-ol | Butyl 4-methylbenzenesulfinate (3d) | 94 |
| Pentan-1-ol | Pentyl 4-methylbenzenesulfinate (3e) | 96 |
| Hexan-1-ol | Hexyl 4-methylbenzenesulfinate (3f) | 90 |
| Heptan-1-ol | Heptyl 4-methylbenzenesulfinate (3g) | 91 |
| Octan-1-ol | Octyl 4-methylbenzenesulfinate (3h) | 93 |
| l-Menthol | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate (3i) | 88 |
From sulfinates, sulfones can be formed through various reactions. For example, sulfonyl radicals generated from sulfinate salts can add to alkenes and alkynes, which is a key method for synthesizing sulfones. thieme-connect.com Electrochemical methods provide a green and efficient route for producing vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins, avoiding the need for harsh oxidants or transition metals. organic-chemistry.org Mechanistic studies suggest these reactions proceed via the formation of sulfonyl radicals through direct oxidation or an iodine-mediated pathway, followed by radical addition to the olefin. organic-chemistry.org
Green Chemistry Considerations in Electrosynthesis
Electrosynthesis has emerged as a valuable methodology in organic chemistry, offering a green, sustainable, and safe alternative to traditional synthesis methods for organosulfur compounds. researchgate.netnih.govrsc.org This approach aligns with the principles of green chemistry by using electrons as a traceless reagent, often reducing the need for chemical oxidants and operating under mild conditions. rsc.orgresearchgate.net
The electrochemical synthesis of sulfones from sodium sulfinates and olefins is a prime example of a green process. organic-chemistry.org This method utilizes a simple undivided cell with graphite electrodes under constant current, avoiding harmful oxidants and transition metals. organic-chemistry.org The reaction can be performed at room temperature, and optimization has shown that a mixed solvent system (acetonitrile and water) with sodium carbonate as a base and sodium iodide as an electrolyte can lead to high yields. organic-chemistry.org This method is scalable and demonstrates the practicality of electrosynthesis for producing valuable sulfone compounds. organic-chemistry.org
Similarly, the nickel-catalyzed electrochemical oxidative esterification of thiols with alcohols to form sulfinate esters is conducted in an undivided cell, representing a convenient one-pot synthesis. nih.gov This process offers high selectivity and avoids the formation of byproducts often seen with chemical oxidants. nih.gov
Recent research has also highlighted the efficiency of electrochemical methods in building C–S bonds by coupling biomass oxidation with a sulfur-containing nucleophile. bohrium.compolyu.edu.hk These systems can achieve remarkable Faradaic efficiency (over 95% at low current densities) and can be operated in practical flow reactors with high production rates and stability. bohrium.compolyu.edu.hk Such approaches are promising for the sustainable production of a wide range of organosulfur compounds. bohrium.compolyu.edu.hkresearchgate.net
The benefits of electrochemical methods in the synthesis of sulfinate salts and their derivatives are summarized below:
Reduced Waste: Avoids the use of stoichiometric chemical oxidants, leading to higher atom economy. researchgate.net
Mild Conditions: Reactions are often conducted at room temperature and ambient pressure. organic-chemistry.org
Safety: Eliminates the need for hazardous and corrosive reagents. nih.govrsc.org
High Selectivity: Can offer greater control over the reaction, minimizing side products. nih.gov
Scalability: The processes can be scaled up for practical applications. organic-chemistry.org
Use of Renewable Energy: Electrochemical methods can be powered by renewable energy sources, further enhancing their sustainability. polyu.edu.hkresearchgate.net
Stereoselective Synthesis of Chiral Sulfinate Analogues
Chiral sulfinyl compounds, including sulfinate esters, are of significant importance in asymmetric synthesis, where they serve as auxiliaries, ligands, and catalysts. acs.orgnih.gov The synthesis of enantiopure or enantiomerically enriched sulfinyl derivatives is a key objective in this field. acs.orgnih.gov Sulfinate esters are particularly valuable as synthetic intermediates because they are configurationally stable and can be transformed into other enantiomerically pure sulfinyl derivatives like sulfoxides. acs.orgnih.gov
A prevalent strategy for preparing chiral sulfinate esters involves the reaction of a sulfinyl chloride with a chiral alcohol. nih.gov This method often utilizes diastereoselective preparation, where the resulting diastereomers are separated. Chiral alcohols such as menthol (B31143) and diacetone-d-glucose (B1670380) (DAG) have been widely used as effective chiral auxiliaries. acs.orgnih.gov The Andersen method, a classic example, is based on the crystalline (1R,2S,5R,SS)-(−) menthyl p-toluenesulfinate. acs.orgnih.gov
More recently, catalytic asymmetric methods have been developed to provide more straightforward access to enantioenriched sulfinate esters. One such approach involves the asymmetric condensation of pro-chiral sulfinates and alcohols using an organocatalyst like pentanidium. wixsite.comnih.gov This method allows for the successful stereoselective coupling of a wide range of sulfinates and bioactive alcohols. wixsite.comnih.gov The initial sulfinate salts can even be prepared from existing sulfone and sulfonamide drugs, enabling late-stage diversification of complex molecules. wixsite.comnih.gov
The key features of this catalytic approach are highlighted in the table below. thieme-connect.com
| Feature | Description |
|---|---|
| Catalyst | Pentanidium-based organocatalyst (chiral ion pair). thieme-connect.com |
| Reactants | Prochiral sulfinate building blocks and various alcohols (including complex drug molecules). thieme-connect.com |
| Stereocontrol | Achieves high stereoselectivity (e.g., 70–99% ee; 85:15 to 99:1 dr). thieme-connect.com |
| Mechanism | Asymmetric condensation, where hydrogen bonding between the catalyst and the sulfinate is suggested to be important for stereocontrol. thieme-connect.com |
| Versatility | The resulting sulfinate esters can be converted into a diverse range of other enantioenriched chiral sulfur compounds, such as sulfinamides, sulfoxides, and sulfoximes. thieme-connect.com |
Stereoselective oxidation of sulfenyl compounds is another, though less popular, route to optically active sulfinates. nih.gov While attempts at enantioselective oxidation of sulfenates with chiral oxidants have shown limited success, diastereoselective oxidation has yielded better results in specific cases. nih.gov
Synthetic Considerations for Incorporating the 4-Cyanophenyl Group
The 4-cyanophenyl group is a common substituent in medicinal chemistry and materials science. Its incorporation into a target molecule, such as in this compound, requires specific synthetic strategies. The synthesis of molecules containing this moiety often involves building upon a pre-functionalized 4-cyanophenyl precursor.
For example, the synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazones involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. rsc.org This demonstrates a common strategy where a commercially available starting material already containing the 4-cyanophenyl group (in this case, α-bromo-4-cyanoacetophenone) is used as a key building block. rsc.org
In another instance, the synthesis of 4-cyanophenyl 4-azido-4-deoxy-1,5-dithio-β-D-xylopyranoside was achieved through the glycosidation of a protected sugar with 4-cyanothiophenol. nih.gov Here, 4-cyanothiophenol serves as the source of the 4-cyanophenyl group, which is introduced via a C-S bond formation reaction. nih.gov
The synthesis of sodium aryl sulfinates, in general, can be achieved from aryl bromides using sulfur dioxide surrogates like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). reddit.com This suggests a plausible route to this compound could start from a suitable 4-cyanophenyl halide. Aryl sulfinates are versatile intermediates that can be formed from various prefunctionalized arenes, including aryl halides and aryl boronic acids, in the presence of SO₂ surrogates. nih.gov
For the specific target compound, this compound, a hypothetical synthetic route could involve the reaction of 4-cyanobenzyl bromide with a source of the sulfinate group. The reaction of alkyl halides with sodium sulfite or sodium metabisulfite is a known method for preparing sulfinates. guidechem.com For instance, sodium methanesulfinate can be synthesized from methanesulfonyl chloride and sodium metabisulfite. guidechem.com A similar approach starting from (4-cyanophenyl)methanesulfonyl chloride could yield the desired product.
Applications in Chemical Synthesis and Advanced Materials Leveraging the Sulfinate and Cyanophenyl Motifs
Versatile Building Block for Organosulfur Compound Synthesis
Sodium sulfinates, in general, are highly valued in organic chemistry as stable, easy-to-handle sources for the sulfonyl group (RSO₂). nih.govresearchgate.net They are key intermediates for the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds, making them indispensable for synthesizing a wide array of organosulfur compounds. nih.govrsc.org
Sodium (4-cyanophenyl)methanesulfinate is an excellent precursor for the synthesis of various sulfones. The sulfinate anion can act as a nucleophile or a radical precursor, enabling the formation of C-S bonds with a range of electrophiles and unsaturated systems. nih.gov
Vinyl sulfones are particularly important synthetic intermediates and are present in some biologically active molecules. nih.govnih.gov The synthesis of vinyl sulfones from sodium sulfinates can be achieved through several methods, including the reaction with vinyl halides or through oxidative or electrochemical coupling with alkenes. organic-chemistry.orgrsc.org For instance, the reaction of sodium arylsulfinates with styrenes in the presence of a redox mediator like potassium iodide can yield vinyl sulfones in good yields. organic-chemistry.org Similarly, copper-catalyzed hydrosulfonylation of alkynes with sodium sulfinates provides a direct route to (E)-alkenyl sulfones. organic-chemistry.org While specific examples with this compound are not extensively documented, its reactivity is expected to be analogous.
Allyl sulfones can be prepared by the reaction of sodium sulfinates with allylic halides or alcohols. Beta-keto sulfones are accessible through reactions with α-haloketones or via more complex multi-component reactions. nih.govorganic-chemistry.org
Table 1: Representative Methods for Vinyl Sulfone Synthesis Using Sodium Sulfinates
| Reactants | Catalyst/Mediator | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Styrenes, Sodium Arylsulfinates | KI (catalytic), Bu₄NBF₄ | Electrochemical, undivided cell | Vinyl Sulfones | organic-chemistry.org |
| Alkynes, Sodium Arenesulfinates | Cu(OTf)₂ | Microwave irradiation | (E)-Vinyl Sulfones | organic-chemistry.org |
| Alkenes, Sodium Arenesulfinates | KI, NaIO₄, Acetic Acid (catalytic) | Room temperature | Vinyl Sulfones | rsc.org |
This table presents general methods for the synthesis of vinyl sulfones from various sodium sulfinates to illustrate the expected reactivity of this compound.
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide range of pharmaceutical agents. researchgate.netnih.gov Sodium sulfinates provide a convenient route to sulfonamides through the formation of a nitrogen-sulfur bond. nih.gov This transformation is typically achieved by reacting the sulfinate with an amine in the presence of an oxidizing agent or a mediator.
One common method involves the use of an iodine-based mediator, such as ammonium iodide (NH₄I) or N-iodosuccinimide (NIS), to generate a sulfonyl iodide or sulfonyl radical intermediate in situ. nih.govmdpi.com This reactive intermediate then couples with a primary or secondary amine to form the corresponding sulfonamide. mdpi.com These methods are valued for their operational simplicity and tolerance of a broad range of functional groups on both the amine and the sulfinate. mdpi.com
Table 2: Selected Methods for Sulfonamide Synthesis from Sodium Sulfinates
| Amine Type | Reagent/Mediator | Conditions | Product | Reference |
|---|---|---|---|---|
| Primary and Secondary Amines | NH₄I | CH₃CN, 80 °C | N-Substituted Sulfonamides | mdpi.com |
| Azoles (e.g., Pyrazoles) | NXS (X = I, Br) | Room Temperature | N-Sulfonylazoles | nih.gov |
This table showcases general methodologies for synthesizing sulfonamides from sodium sulfinates, indicating the potential synthetic pathways for this compound.
Thiosulfonates (R-SO₂-S-R') are organosulfur compounds with applications in synthesis and documented biological activities. uantwerpen.be Sodium sulfinates are common starting materials for their preparation, typically through the oxidative coupling with thiols or disulfides. nih.govorganic-chemistry.org These reactions often employ catalysts such as iron(III) or copper(I) salts under aerobic conditions to facilitate the formation of the S-S bond. nih.govorganic-chemistry.org Catalyst-free methods in aqueous media have also been developed, highlighting a green chemistry approach to thiosulfonate synthesis. nih.gov
In addition to thiosulfonates, under different reaction conditions, sulfinates can be used to form sulfides, although this is a less direct application. nih.gov
Table 3: Common Synthetic Routes to Thiosulfonates from Sodium Sulfinates
| Co-reactant | Catalyst/Mediator | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Thiols | FeCl₃ | Aerobic | Iron-catalyzed radical coupling | nih.govorganic-chemistry.org |
| Thiols | CuI-Phen·H₂O | Aerobic | Copper-catalyzed sulfenylation | nih.gov |
| Disulfides | I₂ | Room Temperature | Iodine-catalyzed oxidative sulfenylation | nih.gov |
This table provides examples of general reactions for thiosulfonate formation, which are applicable to this compound.
The sulfonyl group, derived from sulfinates, is a key component in many heterocyclic compounds. Sodium sulfinates can participate in radical cascade reactions or function as nucleophiles in the synthesis of complex molecular architectures. researchgate.net For example, sulfonyl radicals generated from sodium sulfinates can trigger ring-closing reactions to form sulfonylated heterocycles. rsc.org The conjugate addition of sodium sulfinates to vinyl heterocycles is another established method for incorporating the sulfonylmethyl group into these frameworks. chemicalbook.com These strategies are crucial in medicinal chemistry and agrochemical research for the development of novel bioactive molecules. researchgate.net
Role as Sulfonylating, Sulfenylating, and Sulfinylating Reagents in Organic Transformations
One of the most significant attributes of sodium sulfinates is their versatile reactivity, allowing them to act as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents depending on the reaction conditions. nih.govresearchgate.net This multifaceted reactivity makes them powerful tools in organic synthesis. researchgate.net
As sulfonylating agents , they are precursors to sulfonyl radicals or nucleophilic sulfinate anions that form C-SO₂, N-SO₂, and O-SO₂ bonds, leading to sulfones, sulfonamides, and sulfonate esters, respectively. researchgate.netresearchgate.net This is their most common application.
Under reductive conditions or through specific catalytic cycles, the sulfinate group can be transformed to act as a sulfenylating agent , enabling the formation of sulfides and disulfides. nih.gov
While less common, their role as sulfinylating agents allows for the synthesis of sulfoxides. The precise control over the reaction conditions dictates which of these reactive pathways is dominant, providing synthetic chemists with a flexible and powerful building block. nih.gov
Advanced Materials and Polymer Science Applications
The incorporation of both a sulfone and a cyanophenyl motif into a single molecule suggests significant potential for this compound in materials science.
Sulfone polymers , such as polyethersulfone (PES) and polysulfone (PSU), are a class of high-performance thermoplastics known for their exceptional thermal stability, high strength, and resistance to hydrolysis and oxidation. wikipedia.orgtuntunplastic.comscholasticahq.com These properties make them suitable for demanding applications in the medical, aerospace, automotive, and electronics industries, as well as for filtration membranes. wikipedia.orgfuturemarketinsights.com4spe.org The (4-cyanophenyl)methylsulfonyl unit could be incorporated into polymer backbones or as a pendant group to create new materials with tailored properties.
The cyanophenyl group is known to impart specific characteristics to materials. The cyano (-C≡N) group is highly polar and can enhance the dielectric properties of a polymer. It can also participate in intermolecular dipole-dipole interactions, which can improve the thermal and mechanical stability of the material. In the context of coordination polymers, cyano groups are effective bridging ligands. mdpi.com Furthermore, the nitrile functionality can be a site for post-polymerization modification or can contribute to the fluorescence properties of materials. mdpi.com
The combination of a sulfone and a cyanophenyl group in a monomer derived from this compound could lead to polymers with:
High Thermal Stability: A characteristic feature of both sulfone and aromatic nitrile-containing polymers.
Tunable Dielectric Properties: The polarity of the cyano group could be exploited in materials for electronic applications.
Enhanced Chemical Resistance: A known attribute of polysulfones. wikipedia.orgscholasticahq.com
Specific Optical Properties: The cyanophenyl moiety can be used to design fluorescent materials. mdpi.com
For example, a monomer analogous to sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide, which is used in single-ion conducting polymer electrolytes for sodium batteries, could potentially be synthesized from this compound, highlighting a potential application in energy storage materials. rsc.org
Utilization as Photoinitiators in Polymerization
Photopolymerization, the process of converting a liquid monomer mixture into a solid polymer using light, is a cornerstone of various technologies, from 3D printing to dental resins. This process relies on photoinitiators, molecules that generate reactive species (radicals or cations) upon light absorption.
While the direct use of this compound as a photoinitiator is not prominently featured in the surveyed literature, related sulfur-containing compounds, particularly sulfonium (B1226848) salts, have been investigated for this purpose. Sulfonium salts can act as photoacid generators, initiating cationic polymerization upon irradiation. nih.gov Some sulfonium salts can also be part of charge-transfer complexes that act as dual thermal and photochemical polymerization initiators. bohrium.comresearchgate.net These complexes can be effective for both photo and thermal polymerization and exhibit excellent long-term storage stability. researchgate.net
The sulfinate moiety, in general, is a precursor to various organosulfur compounds. Given the photoactivity of other sulfur-based salts, it is plausible that sulfinate salts could be explored in photoinitiating systems, potentially in combination with other components, though specific research on this compound in this role is not yet established.
Applications in Surface Modification and Materials Functionalization
Surface modification is a critical technique for tailoring the properties of materials to suit specific applications, enhancing characteristics like biocompatibility, conductivity, or hydrophilicity. Polymer grafting, where polymer chains are covalently bonded to a surface, is a powerful method for achieving this.
The functional groups of this compound, the sulfinate and the cyanophenyl groups, offer potential anchor points for surface functionalization, although direct applications are not widely reported. Aryl sulfinates are more commonly used as intermediates to generate other functional groups, such as sulfones and sulfonamides, which can then be used in broader synthetic schemes. nih.govacs.org For example, a sulfinate could be transformed into a sulfone, which could then be incorporated into a polymer backbone designed for specific material properties.
Furthermore, RAFT polymerization itself is a powerful tool for surface modification. Cellulose, for instance, has been modified by grafting sodium 4-styrenesulfonate onto its surface using RAFT polymerization initiated by gamma-radiation, demonstrating the utility of sulfonate-containing monomers in creating functional materials. researchgate.net This suggests that monomers derived from this compound could potentially be used in similar grafting-from techniques to impart specific functionalities to surfaces.
Strategic Intermediate in the Synthesis of Biologically Active Scaffolds and Precursors
Aryl sulfinates are recognized as valuable and versatile intermediates in organic synthesis, particularly for the construction of sulfonyl-containing compounds, which are prominent motifs in many pharmaceuticals and agrochemicals. nih.govacs.org this compound, with its aryl sulfinate structure, is well-positioned to serve as a precursor for a variety of biologically active scaffolds.
The sulfinate group can be readily converted into sulfones and sulfonamides, which are key functional groups in many drugs. This transformation can be achieved through various catalytic methods, including palladium-catalyzed and copper-catalyzed coupling reactions. concordia.casemanticscholar.orgacs.org These reactions allow for the formation of C-S bonds under relatively mild conditions, connecting the (4-cyanophenyl)sulfonyl group to other molecular fragments.
Table 2: Selected Catalytic Methods for the Transformation of Aryl Sulfinates
| Reaction Type | Catalyst | Reactant | Product |
| C-S Coupling | Palladium | Aryl Halides/Triflates | Aryl Sulfones |
| C-S Coupling | Copper | (Hetero)Aryl Iodides | Masked (Hetero)Aryl Sulfinates |
| C-N Coupling | Not specified | Amines | Sulfonamides |
This table summarizes common transformations of aryl sulfinates into functional groups relevant to biologically active molecules.
The mild, base-free conditions of some modern catalytic systems for these transformations make them compatible with a wide array of other functional groups, which is a significant advantage in the complex, multi-step synthesis of drug candidates. semanticscholar.org
In addition to the reactive sulfinate group, the cyanophenyl moiety is also a common feature in biologically active molecules. The nitrile group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or be chemically transformed into other functional groups like amines or carboxylic acids. This dual functionality makes this compound a potentially valuable building block in drug discovery programs aimed at synthesizing novel compounds with therapeutic potential.
Future Research Directions and Unexplored Avenues in Sodium 4 Cyanophenyl Methanesulfinate Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on atom economy—the measure of how efficiently atoms from the reactants are incorporated into the final product. nih.govmdpi.com Traditional routes to aryl sulfinates often involve multi-step processes that may generate significant waste. nih.gov Future research will likely focus on developing more direct and sustainable methods for the synthesis of sodium (4-cyanophenyl)methanesulfinate.
One promising avenue is the direct C-H functionalization of 4-cyanotoluene. This approach would be highly atom-economical as it avoids the need for pre-functionalized starting materials like aryl halides. researchgate.net Another area of development is the use of sulfur dioxide surrogates, which are safer and easier to handle than gaseous SO2. researchgate.net The ideal synthetic route would exhibit high atom economy, utilize environmentally benign solvents, and operate under mild reaction conditions. nih.gov
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
| Direct C-H Sulfination | High atom economy, reduced waste | Catalyst development for high selectivity |
| Use of SO2 Surrogates | Improved safety and handling | Ensuring high reactivity and yield |
| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction parameters |
| Biocatalysis | Use of renewable resources, mild conditions | Enzyme discovery and engineering |
Discovery of Novel Catalytic Systems for Tailored Reactivity
The development of novel catalytic systems is crucial for controlling and expanding the reactivity of this compound. Transition metal catalysis, particularly with palladium, nickel, and copper, has been instrumental in the cross-coupling reactions of aryl sulfinates. researchgate.net Future research will aim to discover catalysts that offer higher efficiency, broader substrate scope, and greater functional group tolerance, especially for challenging substrates bearing electron-withdrawing groups like the cyano moiety. mdpi.com
Photoredox and electrochemical catalysis are emerging as powerful tools in organic synthesis, offering unique reaction pathways under mild conditions. nih.gov These methods can facilitate the generation of sulfonyl radicals from this compound, which can then participate in a variety of useful transformations. The development of dual catalytic systems, combining a photocatalyst with a transition metal catalyst, is a particularly exciting area that could unlock novel reactivity patterns. nih.gov
Deeper Understanding of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. For reactions involving this compound, this includes elucidating the pathways of sulfonyl radical generation and subsequent reactions. scispace.comnih.govresearchgate.netresearchgate.net While general mechanisms for aryl sulfinate reactions are known, the influence of the electron-withdrawing cyano group on reaction intermediates and transition states requires specific investigation.
Computational methods, such as Density Functional Theory (DFT), will play a pivotal role in these studies. dntb.gov.uamdpi.comresearchgate.net DFT calculations can provide insights into reaction energetics, transition state geometries, and the electronic properties of intermediates, helping to explain observed reactivity and predict the outcomes of new reactions. dntb.gov.uamdpi.comresearchgate.net Experimental mechanistic studies, including kinetic analysis and the use of radical traps, will also be essential to validate computational models. acs.org
Expansion of Applications in Emerging Fields of Chemistry and Materials Science
The unique electronic properties conferred by the (4-cyanophenyl)sulfonyl group make this compound a valuable building block for advanced materials and bioactive molecules. rsc.orgnih.govsoci.orgnih.gov The sulfonyl group is a key pharmacophore in many therapeutic agents, and the cyano group can participate in various biological interactions. nih.govnih.govresearchgate.net
In materials science, the incorporation of the (4-cyanophenyl)sulfonyl moiety into polymers could lead to materials with tailored electronic, optical, and thermal properties. These could find applications in areas such as organic electronics, high-performance polymers, and membranes. Research into the synthesis of monomers derived from this compound and their subsequent polymerization is a promising and largely unexplored avenue.
| Field of Application | Potential Role of this compound |
| Medicinal Chemistry | Synthesis of novel drug candidates with enhanced biological activity. nih.govnih.govresearchgate.net |
| Materials Science | Development of advanced polymers with tailored properties. |
| Organic Synthesis | A versatile building block for the construction of complex molecules. rsc.org |
| Agrochemicals | Creation of new pesticides and herbicides. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
